2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one

Description

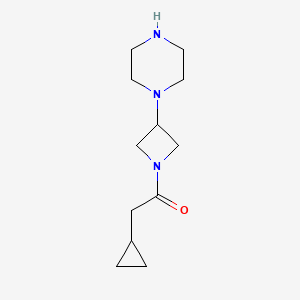

2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one is a secondary amine-containing compound featuring a cyclopropyl group linked to an ethanone moiety and a piperazine-substituted azetidine ring. Its hydrochloride salt form, 2-cyclopropyl-1-(piperazin-1-yl)ethan-1-one hydrochloride (Mol. formula: C₁₃H₁₆ClNO₂; MW: 253.73), has been cataloged as a building block for drug discovery, though commercial availability is currently discontinued .

Properties

Molecular Formula |

C12H21N3O |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

2-cyclopropyl-1-(3-piperazin-1-ylazetidin-1-yl)ethanone |

InChI |

InChI=1S/C12H21N3O/c16-12(7-10-1-2-10)15-8-11(9-15)14-5-3-13-4-6-14/h10-11,13H,1-9H2 |

InChI Key |

DRJGTMCQOZORDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC(=O)N2CC(C2)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the azetidine ring substituted with a piperazine group, followed by acylation with a cyclopropyl-containing ethanone moiety. The key steps include:

- Formation of the piperazinyl-azetidine intermediate.

- Introduction of the cyclopropyl ethanone group via acylation or coupling reactions.

Synthesis of Piperazinyl-Azetidine Intermediate

According to patent WO2000063168A1, azetidine derivatives bearing piperazine substituents can be synthesized by hydrogenation and salt formation steps. For example, a hydrochloride salt of 3-[4-(1-benzylazetidin-3-yl)piperazinyl]propan-1-ol was prepared by dissolving in methanol, adding palladium hydroxide catalyst, and performing hydrogenation under controlled pressure and temperature (60°C, 40 psi hydrogen initially, increased subsequently) for 72 hours with intermittent pressure recharging. The reaction progress was monitored by NMR analysis.

Subsequently, the azetidine derivatives were converted to their hydrochloride salts by bubbling hydrogen chloride gas through a suspension of the acetylated piperazinyl-azetidine in ethanol at 0°C, followed by refluxing for 12 hours. The resulting solid was filtered and washed to yield the pure hydrochloride salts with yields ranging from 62% to 89.5% depending on the substituents.

Alternative Synthetic Approaches and Optimization

Reductive amination : Some analogs of azetidine derivatives have been synthesized via reductive amination involving aldehyde intermediates and amines, which could be adapted for the introduction of the cyclopropyl ethanone group.

Hydrogenation and salt formation : The use of hydrogen chloride gas to form stable hydrochloride salts improves the isolation and purity of the final compound.

Palladium-catalyzed coupling : For related piperazine carbamates, palladium-catalyzed coupling methods have been employed to attach various substituents, which could be relevant for modifying the azetidine or piperazine rings.

The following table summarizes typical reaction conditions and yields for the key steps based on the referenced patent and literature:

Analytical and Purification Techniques

- NMR Spectroscopy : Used to monitor reaction progress, especially in hydrogenation steps.

- Filtration and washing : For isolation of hydrochloride salts with high purity.

- Chromatography : Palladium-catalyzed coupling products typically purified by column chromatography.

- Hydrogen chloride gas treatment : Used to convert free bases to hydrochloride salts, improving stability and crystallinity.

Summary of Key Findings

- The synthesis of this compound involves building the piperazinyl-azetidine core followed by acylation with a cyclopropyl ethanone moiety.

- Hydrogenation with palladium hydroxide catalyst under hydrogen pressure is critical for preparing the azetidine intermediate.

- Formation of hydrochloride salts by HCl gas bubbling and reflux enhances product isolation and purity.

- Analogous acylation methods involving Friedel–Crafts or palladium-catalyzed coupling reactions are applicable for introducing the cyclopropyl ethanone group.

- Yields vary depending on substituents and conditions but generally range from moderate to high (60–90% for salt formation steps).

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or azetidine moieties can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Cyclopropyl-1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)ethan-1-one

- Structure : Differs by replacing the azetidine ring with a pyrazine-substituted piperidine group.

- Molecular Formula: C₁₆H₂₄N₄O₂ (MW: 304.39) vs. C₁₃H₁₆ClNO₂ (target compound’s hydrochloride form).

1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]butan-1-one

- Structure: Shares the azetidine core but substitutes the cyclopropyl group with a fluorinated aminomethyl chain.

- Molecular Formula : C₈H₁₃FN₂O (MW: 172.20).

- Key Features : Fluorination increases metabolic stability but reduces lipophilicity compared to the cyclopropyl group in the target compound .

Piperazine-Azetidine Hybrids with Varied Substituents

2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one

1-[3-[4-[2-[[4-Chloranyl-5-(1-methylcyclopropyl)-2-oxidanyl-phenyl]amino]ethanoyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one

- Structure: Incorporates a chlorophenyl-methylcyclopropyl group and a propenone tail.

- Molecular Formula : C₂₂H₂₉ClN₄O₃ (MW: 433.0).

- Key Features: The extended aromatic system and propenone group may improve CNS penetration but introduce steric hindrance compared to the target compound’s compact cyclopropyl-azetidine system .

Functional Analogues with Pharmacological Data

QD4: 1-(4-(3-(4-(4-Fluorobenzoyl)phenoxy)propyl)piperazin-1-yl)ethan-1-one

- Structure: Lacks the cyclopropyl group but includes a fluorobenzoyl-phenoxypropyl chain.

- Molecular Formula : C₂₂H₂₅FN₂O₃ (MW: 384.45).

- Key Features : Demonstrated dual histamine H3 receptor antagonism and antioxidant activity in preclinical studies, suggesting that electron-withdrawing groups (e.g., fluorine) enhance receptor specificity compared to the cyclopropyl group’s neutral hydrophobicity .

Comparative Data Table

Biological Activity

2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one is a complex organic compound with the molecular formula C12H21N3O and a molecular weight of 223.31 g/mol. This compound features a cyclopropyl group, a piperazine ring, and an azetidine moiety, which contribute to its unique biological properties. Research indicates that it exhibits significant potential in antimicrobial and antiviral activities, making it a promising candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H21N3O |

| Molecular Weight | 223.31 g/mol |

| Purity | 98% |

| InChI Key | DRJGTMCQOZORDE-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. These interactions may modulate the activity of these targets, leading to its antimicrobial effects. The compound's structure allows for binding to various biological receptors, which is crucial for its therapeutic efficacy.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicate that it is more potent than traditional antibiotics like ampicillin against certain resistant strains .

Case Study: Antibacterial Effectiveness

A comparative study evaluated the antibacterial activity of several compounds similar to this compound against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited significant inhibition against S. aureus and E. coli, with MIC values lower than those of standard antibiotics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Cyclopropyl-1-{3-[2-methylpyridin-4-yloxy]azetidin-1-y}ethan-1-one | Contains an additional pyridine moiety | Moderate antibacterial |

| 4-Piperidone | Lacks cyclopropyl group | Limited activity |

| 2-(4-Bromophenyl)-1-(pyridin-3-yl)ethanone | Features a bromophenyl group | Moderate antibacterial |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters.

- Temperature : Maintain 60–80°C during coupling reactions to prevent side product formation.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution between cyclopropyl and azetidine-piperazine moieties .

- Catalysts : Employ coupling agents like HATU or DCC to facilitate amide bond formation between intermediates .

Q. How can researchers determine the compound’s physical properties (e.g., solubility, melting point)?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .

- Solubility : Conduct equilibrium solubility studies in PBS (pH 7.4), DMSO, and ethanol at 25°C, followed by UV-Vis spectroscopy for quantification .

- Hygroscopicity : Store the compound in desiccators with silica gel and monitor mass changes over 72 hours .

Q. What preliminary assays are recommended to assess the compound’s toxicity?

- Methodological Answer :

- In Vitro Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines at concentrations ranging from 1 nM to 100 µM .

- Environmental Impact : Follow OECD guidelines for acute aquatic toxicity using Daphnia magna .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks, with HPLC analysis every 7 days to detect degradation products .

- Photostability : Use ICH Q1B guidelines with exposure to UV light (320–400 nm) for 48 hours .

Advanced Research Questions

Q. What advanced analytical techniques resolve contradictions in purity or structural data?

- Methodological Answer :

- Multi-Technique Validation : Combine HPLC-MS for purity, 2D NMR (HSQC, HMBC) for stereochemistry, and X-ray crystallography for absolute configuration confirmation .

- Impurity Profiling : Use LC-HRMS to identify trace impurities (<0.1%) and assign structures via fragmentation patterns .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with serotonin/dopamine receptor crystal structures (PDB: 5HT2A, DRD2) to predict binding affinities .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-receptor dynamics .

Q. What strategies validate the compound’s mechanism of action in neurological pathways?

- Methodological Answer :

- Binding Assays : Perform radioligand displacement studies (e.g., [³H]-Ketanserin for 5HT2A) with IC50 calculations .

- Functional Studies : Use cAMP accumulation assays in CHO-K1 cells transfected with GPCRs to evaluate downstream signaling .

Q. How can structure-activity relationship (SAR) studies improve pharmacological activity?

- Methodological Answer :

- Systematic Substitution : Modify the cyclopropyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups and test affinity via SPR .

- Metabolic Stability : Incubate derivatives with human liver microsomes (HLM) and quantify half-life using LC-MS/MS .

Q. What synthetic routes address challenges in scaling up while maintaining yield?

- Methodological Answer :

- Flow Chemistry : Optimize azetidine-piperazine coupling in continuous flow reactors to reduce reaction time and improve reproducibility .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.